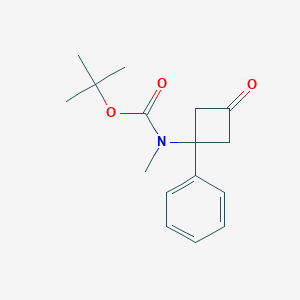
tert-Butyl methyl(3-oxo-1-phenylcyclobutyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl methyl(3-oxo-1-phenylcyclobutyl)carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a methyl group, and a 3-oxo-1-phenylcyclobutyl moiety attached to a carbamate functional group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl methyl(3-oxo-1-phenylcyclobutyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor of the 3-oxo-1-phenylcyclobutyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process typically includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques to ensure the desired product’s quality and yield .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl methyl(3-oxo-1-phenylcyclobutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4, H2/Ni
Substitution: NaOCH3, NH3, RLi, RMgX
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl methyl(3-oxo-1-phenylcyclobutyl)carbamate is used as a protecting group for amines in peptide synthesis. It allows for selective reactions at other functional groups while protecting the amine group from unwanted reactions .
Biology
In biological research, this compound is used to study enzyme-catalyzed reactions and protein interactions. Its unique structure makes it a valuable tool for probing the active sites of enzymes and understanding their mechanisms .
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with specific biological targets makes it a promising compound for developing new therapeutic agents .
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals. Its reactivity and stability make it suitable for various applications, including the production of polymers and coatings .
Mechanism of Action
The mechanism of action of tert-butyl methyl(3-oxo-1-phenylcyclobutyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity . The tert-butyl and phenyl groups contribute to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate compound used as a protecting group for amines.
tert-Butyl (3-oxocyclobutyl)methylcarbamate: A structurally similar compound with a 3-oxocyclobutyl group instead of a 3-oxo-1-phenylcyclobutyl group.
Uniqueness
tert-Butyl methyl(3-oxo-1-phenylcyclobutyl)carbamate is unique due to the presence of the 3-oxo-1-phenylcyclobutyl moiety, which imparts distinct chemical and biological properties. This structural feature enhances its reactivity and specificity in various applications compared to simpler carbamates.
Properties
Molecular Formula |
C16H21NO3 |
|---|---|
Molecular Weight |
275.34 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-(3-oxo-1-phenylcyclobutyl)carbamate |
InChI |
InChI=1S/C16H21NO3/c1-15(2,3)20-14(19)17(4)16(10-13(18)11-16)12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3 |
InChI Key |
UEDKVZYMCKMQJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1(CC(=O)C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5,19-dibromo-12-thiapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3(8),4,6,9,14,16(21),17,19-decaene](/img/structure/B12955863.png)
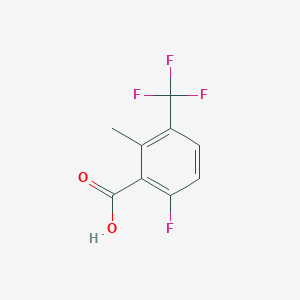
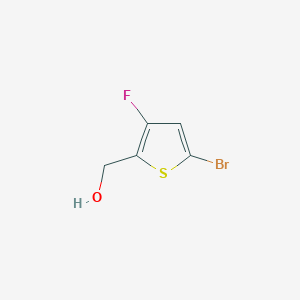
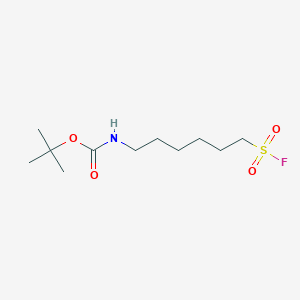

![N-[(2R)-2-acetyl-5,8-dimethoxy-3,4-dihydro-1H-naphthalen-2-yl]acetamide](/img/structure/B12955877.png)
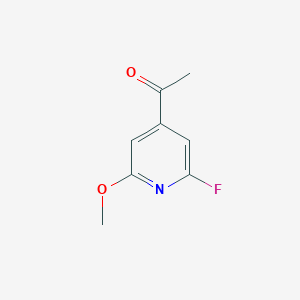
![(3aS,8aS)-2,3,3a,8a-Tetrahydroindeno[1,2-c]pyrrol-8(1H)-one](/img/structure/B12955904.png)


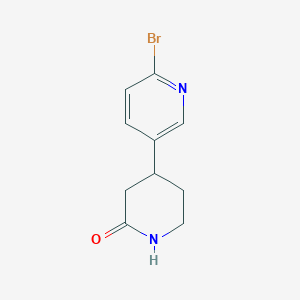
![5-Bromothieno[2,3-b]pyridin-4-ol](/img/structure/B12955926.png)
